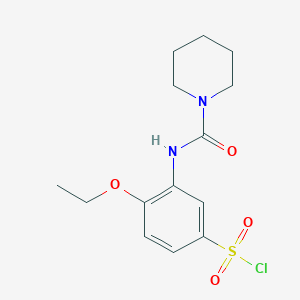

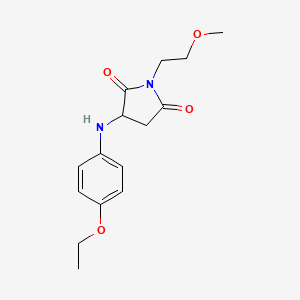

![molecular formula C8H7N3O2 B2997904 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid CAS No. 1501435-10-4](/img/structure/B2997904.png)

3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine . It specifically prevents formalin-induced tonic pain .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to this compound, has been reported . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Applications De Recherche Scientifique

Synthesis and Characterization

3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid and its derivatives play a crucial role in synthetic chemistry, especially in the development of heterocyclic compounds with potential pharmaceutical applications. Studies reveal diverse methodologies for synthesizing these compounds, including condensation reactions that lead to the formation of fused pyridine-4-carboxylic acids and subsequent transformations into amides and esters through standard combinatorial chemistry techniques. These synthetic pathways provide a library of compounds for further evaluation in various biological activities (D. Volochnyuk et al., 2010).

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been a focus of research, with several studies demonstrating their efficacy against a variety of bacterial strains. For instance, novel pyrazolopyridine derivatives have been synthesized and shown moderate to good activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds for the development of new antibacterial agents (N. Panda et al., 2011).

Chemotherapeutic Potential

The exploration of this compound derivatives in cancer research has led to the identification of compounds with promising chemotherapeutic properties. Organometallic complexes containing these heterocycles have been synthesized and evaluated for their cytotoxicity against human cancer cells, indicating potential applications as anticancer agents. Such compounds exhibit interesting structure-activity relationships, with certain derivatives showing selective inhibition of cyclin-dependent kinases, a class of enzymes crucial for cell cycle regulation (I. Stepanenko et al., 2011).

Supramolecular Chemistry

The carboxylic acid functionality of this compound derivatives facilitates the formation of supramolecular synthons, particularly in crystal engineering. The recurrence of carboxylic acid-pyridine supramolecular synthons in the crystal structures of related compounds underscores their utility in designing new materials with specific properties. These findings have implications for the development of novel crystal engineering strategies, leveraging the predictable assembly patterns of these molecular building blocks (Peddy Vishweshwar et al., 2002).

Mécanisme D'action

Target of Action

The primary target of 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid is D-amino acid oxidase (DAO) . DAO, also known as DAAO, DAMOX, and OXDA, is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids .

Mode of Action

This compound acts as a potent and selective inhibitor of DAO . It binds to DAO and prevents it from catalyzing the oxidation of D-amino acids . This inhibition protects DAO cells from oxidative stress induced by D-serine .

Result of Action

The inhibition of DAO by this compound leads to a decrease in oxidative stress in DAO cells . This compound specifically prevents formalin-induced tonic pain , suggesting a potential role in pain management.

Analyse Biochimique

Biochemical Properties

3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid is known to be a potent and selective D-amino acid oxidase (DAO) inhibitor . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids . By inhibiting DAO, this compound can protect cells from oxidative stress induced by D-serine .

Cellular Effects

The inhibition of DAO by this compound can have significant effects on various types of cells and cellular processes . For instance, it can influence cell function by impacting cell signaling pathways and gene expression . Additionally, it can affect cellular metabolism by altering the levels of D-serine, a key modulator of the NMDA receptor, which plays a crucial role in neurotransmission and synaptic plasticity .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to DAO and inhibiting its activity . This binding interaction prevents DAO from oxidizing D-serine, thereby reducing the production of hydrogen peroxide, a byproduct of this reaction that can cause oxidative stress .

Metabolic Pathways

This compound is involved in the metabolic pathway of D-amino acids, where it interacts with the enzyme DAO

Propriétés

IUPAC Name |

3-methyl-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-4-5-2-6(8(12)13)9-3-7(5)11-10-4/h2-3H,1H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWLKUFLLVCCTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(N=CC2=NN1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1501435-10-4 |

Source

|

| Record name | 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

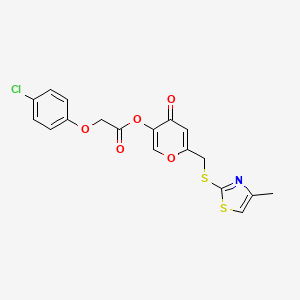

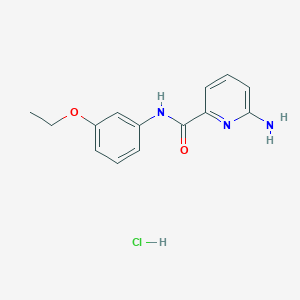

![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2997822.png)

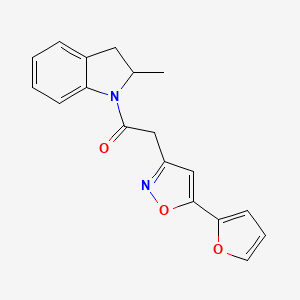

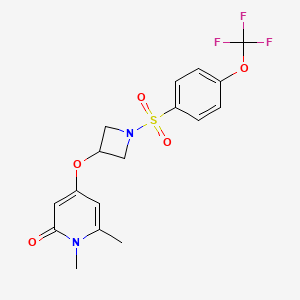

![5-(3-Chlorophenyl)-3-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2997830.png)

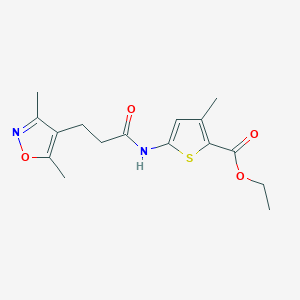

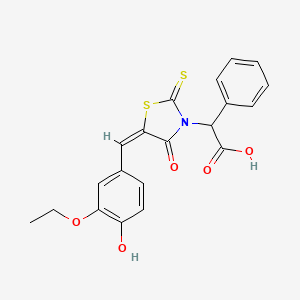

![5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2997838.png)

![N-[3-[(4-benzylpiperidin-1-yl)-pyridin-3-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2997839.png)

![4-isopropyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2997840.png)